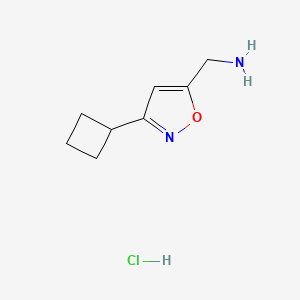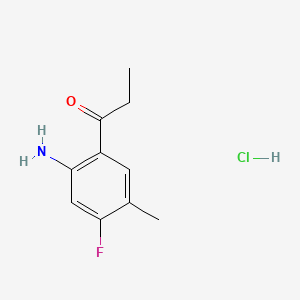
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl. It is known for its unique structure, which includes an amino group, a fluoro substituent, and a methyl group attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and nitroethane.
Condensation Reaction: The aldehyde and nitroethane undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the corresponding nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine intermediate.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield alcohols.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the fluoro and methyl groups contribute to its lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- 1-(2-Amino-4-fluorophenyl)propan-1-one
- 1-(2-Amino-5-methylphenyl)propan-1-one
- 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one
Comparison: 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds with only one substituent. The fluoro group increases its lipophilicity, while the methyl group provides steric hindrance, affecting its interaction with molecular targets.
属性
分子式 |
C10H13ClFNO |
|---|---|
分子量 |
217.67 g/mol |
IUPAC 名称 |
1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c1-3-10(13)7-4-6(2)8(11)5-9(7)12;/h4-5H,3,12H2,1-2H3;1H |
InChI 键 |
QJNAYPDSSPPMEU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


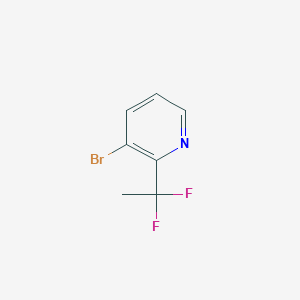
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
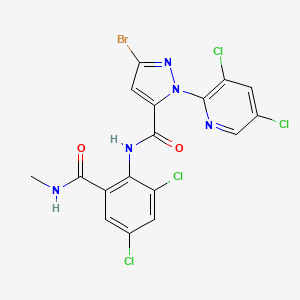
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)

![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
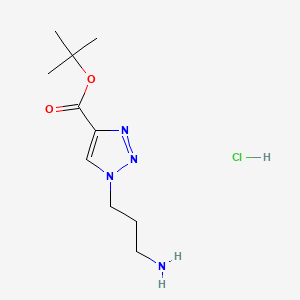
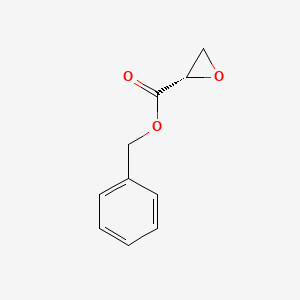

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)

